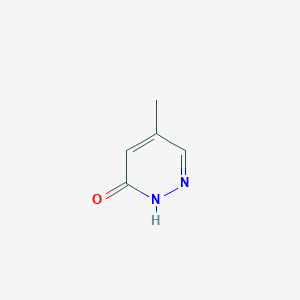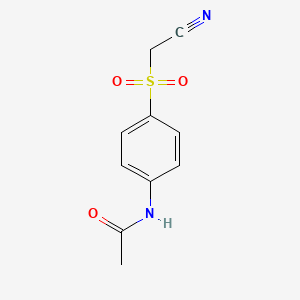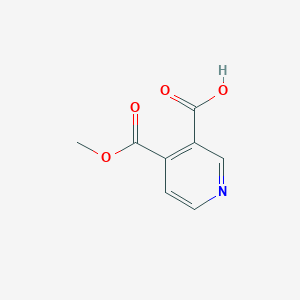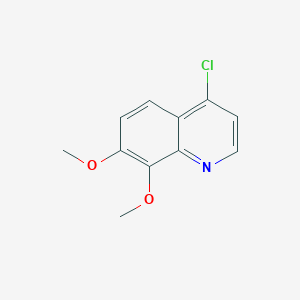
4-Chloro-7,8-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7,8-dimethoxyquinoline (CDQ) is a synthetic compound that belongs to the class of quinoline derivatives. It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach in drug discovery, leading to improved therapeutic effects . A specific synthesis method for a similar compound, 4-Chloro-7-methoxyquinoline, involves reaction conditions with trichlorophosphate for 3 hours under heating .Molecular Structure Analysis
The molecular formula of 4-Chloro-7,8-dimethoxyquinoline is C11H10ClNO2 . Its molecular weight is 223.66 g/mol .Physical And Chemical Properties Analysis
4-Chloro-7,8-dimethoxyquinoline is a pale yellow solid with a melting point of 101-105°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.Wissenschaftliche Forschungsanwendungen
1. Structural and Molecular Analysis
4-Chloro-7,8-dimethoxyquinoline has been studied for its structural and molecular properties. Research indicates that molecules like 4-amino-2-chloro-6,7-dimethoxyquinazoline form base-paired N-H...N hydrogen-bonded dimers in the solid state. This structural information is crucial for understanding the chemical behavior and potential applications of such compounds (Lai, Bo, & Huang, 1997).
2. Synthetic Methodologies
The synthesis of 4-Chloro-7,8-dimethoxyquinoline derivatives and related compounds has been a subject of research, exploring various synthetic routes and methodologies. For instance, sonochemical dehalogenation has been used for producing dimethoxyquinolines, demonstrating the versatility of these compounds in chemical synthesis (Osborne & Warmsley, 1994).
3. Pharmaceutical Intermediate Development
This compound is also significant in the development of pharmaceutical intermediates. For instance, 4-amino-2-chloro-6,7-dimethoxyquinazoline, a related compound, is used in the process development of antihypertensive drugs (Rao, Nagaraju, Jena, & Kumaraswamy, 2006).
4. DNA-binding Studies
Research has also focused on the DNA-binding properties of derivatives of 4-Chloro-7,8-dimethoxyquinoline. These studies are crucial for understanding the potential of these compounds in therapeutic applications, particularly in the context of their interaction with biological molecules (Garofalo et al., 2010).
5. Antiplasmodial Activity
The chloro and amino groups in aminoquinolines, similar to 4-Chloro-7,8-dimethoxyquinoline, have been studied for their role in complexing with ferriprotoporphyrin IX, which is crucial for their antiplasmodial activity. This research is significant in the development of antimalarial drugs (Egan et al., 2000).
6. Antitumor and Antimicrobial Potential
Studies have also been conducted on the antitumor and antimicrobial activities of 6,7-dimethoxyquinazoline derivatives, showing the potential of these compounds in developing new therapeutic agents (Kassab, Gedawy, Mahmoud, & Khattab, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-7,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQDBAXEWYDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321823 |
Source


|
| Record name | 4-chloro-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dimethoxyquinoline | |
CAS RN |
99878-79-2 |
Source


|
| Record name | 4-Chloro-7,8-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99878-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
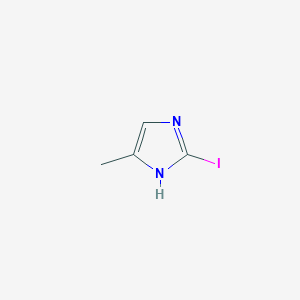
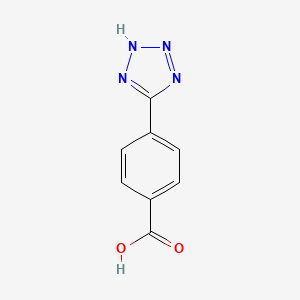
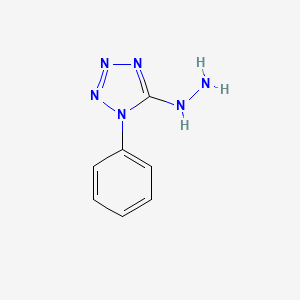
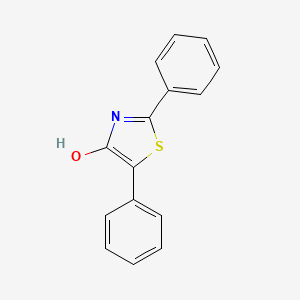
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)
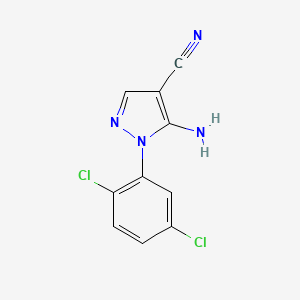
![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
